2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Overview
Description
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the CAS Number: 885268-36-0 . It has a molecular weight of 253.71 .
Molecular Structure Analysis
The InChI Code for 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is1S/C10H8ClN3OS/c11-6-8 (15)12-10-13-9 (16-14-10)7-4-2-1-3-5-7/h1-5H,6H2, (H,12,14,15)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a solid compound with a molecular weight of 253.71 . Its IUPAC name is2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
.
Scientific Research Applications
-
Anticancer Activity
- Field : Medical and Pharmaceutical Research
- Application Summary : 1,3,4-thiadiazole derivatives, including “2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide”, have been studied for their potential as anticancer agents . These compounds have shown the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) for their anticancer effects .
- Results : Some studies have found that certain 1,3,4-thiadiazole derivatives show significant therapeutic potential . For example, one study found that certain derivatives showed considerable anticancer activity against Hep-2 cell lines .
-
Antibacterial Activity
- Field : Microbiology and Pharmaceutical Research
- Application Summary : 1,3,4-thiadiazole derivatives have also been studied for their antibacterial activity . These compounds have been found to have an inhibitory effect on various bacteria strains .
- Methods of Application : Similar to the anticancer application, the specific methods would depend on the specific study. Generally, these compounds would be synthesized and then tested against various bacteria strains in a lab setting .
- Results : One study found that certain 1,3,4-thiadiazole molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
properties
IUPAC Name |
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNFVGABWSAHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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